N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a useful research compound. Its molecular formula is C14H20ClN3O and its molecular weight is 281.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.1294900 g/mol and the complexity rating of the compound is 282. The solubility of this chemical has been described as >42.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic Applications
Nitrogen-doped TiO2, developed for photocatalytic reactions using the visible range of the solar spectrum, demonstrates significant implications in environmental remediation. Studies have explored the synthesis, characterization, and kinetic study of interstitial N-doped TiO2 using different types of nitrogen dopants, including urea. This research highlights the potential of such compounds in enhancing visible light absorption ability, thereby improving the efficiency of photocatalytic degradation of pollutants like 2-chlorophenol. The findings suggest that nitrogen-doped TiO2 can significantly contribute to environmental cleanup efforts, particularly in water treatment technologies (Ananpattarachai, 2009).
Corrosion Inhibition
Research into corrosion inhibition performance has identified 1,3,5-triazinyl urea derivatives as effective corrosion inhibitors for mild steel in acidic solutions. These compounds, through adsorption on the steel surface, form a protective layer that mitigates corrosion. The inhibition mechanism, characterized by a mixed mode of action, suggests the significant potential of these compounds in protecting industrial materials against corrosion, thereby extending their service life and reducing maintenance costs (Mistry et al., 2011).
Environmental Pollution Monitoring
The determination of environmental pollutants has also been a key application area. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous determination of various pesticides and their metabolites in fruits and vegetables. Such analytical advancements enable more effective monitoring and regulation of pesticide residues in food, ensuring public health safety and environmental protection (Fu et al., 2020).
Neurotropic Activity
The search for new substances with neurotropic activity has led to the synthesis and study of (heterylphenylmethyl)-amines and -ureas. These compounds, including various urea derivatives, have shown promise in the development of antiepileptic drugs. By modifying the chemical structure, researchers aim to enhance the therapeutic efficacy and reduce side effects, contributing to better management of neurological disorders (Shamshin et al., 2001).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-piperidin-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c15-12-6-2-3-7-13(12)17-14(19)16-8-11-18-9-4-1-5-10-18/h2-3,6-7H,1,4-5,8-11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVNOHDLFBBURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199025 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.